methyl N-[3-(methylsulfanyl)phenyl]carbamate
Description
Methyl N-[3-(methylsulfanyl)phenyl]carbamate is a carbamate derivative featuring a phenyl ring substituted with a methylsulfanyl (-SMe) group at the meta position. This compound is primarily used in chemical synthesis as a building block for pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
methyl N-(3-methylsulfanylphenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c1-12-9(11)10-7-4-3-5-8(6-7)13-2/h3-6H,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRDCSJNEXOIGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC(=CC=C1)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl N-[3-(methylsulfanyl)phenyl]carbamate can be synthesized through several methods. One common approach involves the reaction of 3-(methylsulfanyl)aniline with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base acting as a catalyst to facilitate the formation of the carbamate linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process would likely include steps for purification, such as recrystallization or chromatography, to ensure the final product meets the desired purity standards.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[3-(methylsulfanyl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Corresponding amine
Substitution: Nitro or halogenated derivatives of the phenyl ring
Scientific Research Applications
Medicinal Applications
1. Antimicrobial Activity
Research indicates that compounds similar to methyl N-[3-(methylsulfanyl)phenyl]carbamate exhibit significant antimicrobial properties. For instance, studies on carbamate derivatives have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis, suggesting potential applications in treating infectious diseases .
2. Neurotoxicity Studies
Carbamate compounds are often studied for their neurotoxic effects. This compound's structural similarities with other carbamates enable researchers to evaluate its impact on cholinergic systems. Investigations into its acute neurotoxicity have been conducted using animal models, providing insights into its safety profile and potential health risks associated with exposure .
3. Enzyme Inhibition
The compound has been linked to the inhibition of specific enzymes related to neurotransmitter regulation. This mechanism is crucial for developing treatments for neurological disorders where neurotransmitter imbalance is a concern .
Agricultural Applications
1. Pesticide Development
This compound belongs to a class of compounds widely utilized as pesticides. These carbamates function by inhibiting acetylcholinesterase, an essential enzyme in pest management strategies. This inhibition leads to the accumulation of acetylcholine, resulting in paralysis and death of pests .
2. Environmental Impact Studies
The environmental fate of carbamate pesticides, including this compound, has been extensively studied to assess their ecological risks. Research has focused on their degradation pathways and the potential for bioaccumulation in aquatic systems, highlighting the need for careful regulation and monitoring in agricultural practices .
Case Studies
Mechanism of Action
The mechanism of action of methyl N-[3-(methylsulfanyl)phenyl]carbamate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The carbamate group can form covalent bonds with active site residues in enzymes, potentially leading to enzyme inhibition. The methylsulfanyl group may also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below summarizes key structural analogs, highlighting substituent differences and their impacts:
Key Observations :
- Lipophilicity : The methylsulfanyl group in the parent compound provides moderate lipophilicity, whereas the trifluoromethyl group in the pyrazolyl derivative increases hydrophobicity significantly.
- Polarity : Hydroxyl-substituted analogs (e.g., Methyl (3-hydroxyphenyl)-carbamate) exhibit higher aqueous solubility but reduced cellular uptake due to polarity.
- Stability : tert-Butyl and trifluoromethyl groups enhance steric and metabolic stability, respectively.
Biological Activity
Methyl N-[3-(methylsulfanyl)phenyl]carbamate, a compound with potential pharmacological applications, has garnered attention in recent research for its biological activities. This article explores its antimicrobial properties, cytotoxic effects, and structure-activity relationships (SAR), drawing from diverse sources to provide a comprehensive overview.
Antimicrobial Activity
The compound's antimicrobial efficacy has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study highlighted the activity of carbamate derivatives, noting that many exhibited significant antibacterial properties. For instance, compounds derived from similar structural motifs demonstrated minimum inhibitory concentrations (MIC) ranging from 0.070 to 8.95 μM against Staphylococcus aureus and Enterococcus faecalis .
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Target Bacteria | MIC (μM) |
|---|---|---|
| 1 | S. aureus | 0.070 |
| 2 | E. faecalis | 4.66 |
| 3 | M. tuberculosis | 18.7 |
| 4 | M. smegmatis | 35.8 |
Cytotoxic Effects
In addition to its antimicrobial properties, this compound has been assessed for cytotoxicity against various cancer cell lines. The compound displayed varying degrees of cytotoxic effects, with IC50 values indicating the concentration required to inhibit cell growth by 50%. In studies involving THP-1 human monocytic leukemia cells, the IC50 values ranged from 1.4 to >10 µM, suggesting a potential for anticancer activity .
Table 2: Cytotoxicity of this compound
| Cell Line | IC50 (µM) |
|---|---|
| THP-1 | 1.4 - >10 |
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Research indicates that modifications in the molecular structure significantly influence its biological properties. For instance, the presence of a bulky or lipophilic chain in the linker between functional groups enhances antimicrobial activity .
Key Findings on SAR:
- Lipophilicity : Increased lipophilicity correlates with enhanced antimicrobial and cytotoxic activities.
- Functional Groups : The introduction of specific substituents on the phenyl ring can modulate activity against different pathogens.
Case Studies
Several case studies have documented the biological activities of this compound and its derivatives:
- Antibacterial Efficacy : A study reported that derivatives with specific substitutions showed remarkable antibacterial activity against MRSA strains, with MIC values comparable to standard antibiotics like ampicillin .
- Antifungal Properties : The compound's derivatives were also tested for antifungal activity against plant pathogens, demonstrating inhibition rates exceeding 60% at concentrations of 50 μg/mL .
- Cytotoxicity in Cancer Research : Research focused on the anticancer potential of carbamate derivatives revealed promising results in inhibiting tumor cell proliferation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
